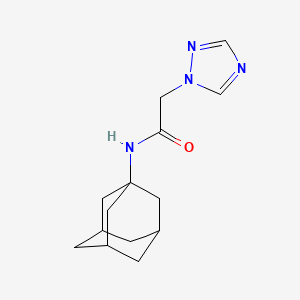
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AAT, is a chemical compound that has attracted attention due to its potential applications in scientific research. AAT is a derivative of adamantane, a bicyclic organic compound, and triazole, a five-membered heterocyclic compound.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may act by inhibiting enzymes involved in cancer cell growth, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation. The antifungal activity of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the expression of genes involved in apoptosis, a process by which cells undergo programmed cell death. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is also stable under a wide range of conditions, allowing for long-term storage and use. However, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide also has some limitations. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects on other enzymes or proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, particularly with regard to its effects on HDACs and DNMTs. In addition, more research is needed to explore the potential of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide as a chemotherapeutic agent for various types of cancer. Further research is also needed to investigate the neuroprotective effects of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in animal models of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis and purification of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, as well as to develop new methods for delivering N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide to specific tissues or organs.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-adamantylamine with 1,2,4-triazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by recrystallization or column chromatography. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can also be synthesized using alternative methods such as microwave-assisted synthesis or solvent-free synthesis.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and antifungal activity. Studies have shown that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to protect neurons against oxidative stress and neurotoxicity, indicating its potential as a neuroprotective agent. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(7-18-9-15-8-16-18)17-14-4-10-1-11(5-14)3-12(2-10)6-14/h8-12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIHWCAIXLTJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


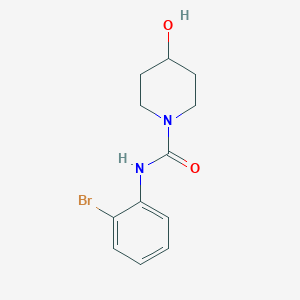


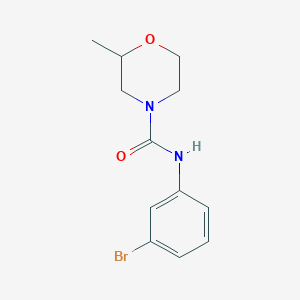
![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
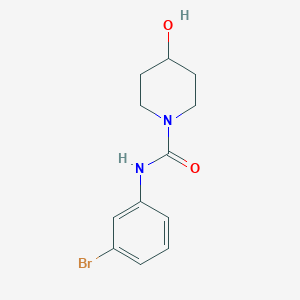
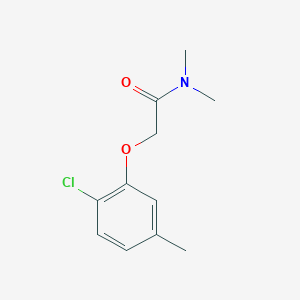
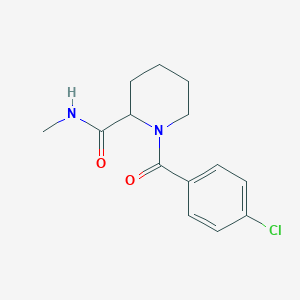

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)


